

In vitro evaluation of 4-(4-Chloroquinazolin-7-yl)morpholine

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Compound of Interest

Compound Name: 4-(4-Chloroquinazolin-7-yl)morpholine

Cat. No.: B1424353

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An In-Depth Technical Guide to the In Vitro Evaluation of **4-(4-Chloroquinazolin-7-yl)morpholine**

Executive Summary

The quinazoline core is a privileged scaffold in modern medicinal chemistry, forming the backbone of several FDA-approved anti-cancer therapeutics that primarily function as protein kinase inhibitors.^{[1][2]} This guide presents a comprehensive, multi-phased strategy for the in vitro evaluation of **4-(4-Chloroquinazolin-7-yl)morpholine**, a novel compound featuring this key heterocyclic system. As a senior application scientist, this document moves beyond a simple recitation of protocols; it provides the scientific rationale behind the proposed experimental workflow, ensuring that each step logically informs the next. We will progress from broad-spectrum cytotoxicity screening to specific target validation and mechanistic elucidation. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel quinazoline-based compounds for their potential as oncology therapeutics.

The Scientific Premise: Quinazoline as a Kinase-Inhibiting Pharmacophore

The development of targeted cancer therapies has been a landmark achievement in oncology, and quinazoline derivatives have been at the forefront of this revolution.[3] Compounds like Gefitinib and Erlotinib have validated the 4-anilinoquinazoline scaffold as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many epithelial cancers.[2][4] The core mechanism involves competitive binding at the ATP pocket of the kinase domain, which blocks downstream signaling cascades responsible for cell proliferation and survival.[2]

The subject of this guide, **4-(4-Chloroquinazolin-7-yl)morpholine**, possesses two key structural features:

- **The 4-Chloroquinazoline Core:** The chlorine atom at the 4-position is a reactive site, often utilized in the synthesis of 4-anilinoquinazolines.[5] Its presence suggests the potential for covalent modification or serves as a precursor for further derivatization, but as a standalone entity, it contributes to the molecule's electrophilic character and potential interactions within a kinase ATP-binding site.
- **The 7-Morpholine Moiety:** The morpholine group is a common feature in bioactive molecules, often added to improve solubility and pharmacokinetic properties.[6] Notably, 4-morpholine-quinazoline derivatives have been specifically investigated as potent inhibitors of the PI3K/Akt/mTOR pathway, another critical cancer signaling axis.[7]

Based on this structural analysis, our central hypothesis is that **4-(4-Chloroquinazolin-7-yl)morpholine** functions as an anti-proliferative agent by inhibiting one or more protein kinases crucial for cancer cell survival, such as EGFR or PI3K.

A Multi-Phased Strategy for In Vitro Characterization

A logical, phased approach is critical to efficiently evaluate a novel compound. This ensures that resource-intensive mechanistic studies are only performed after initial efficacy has been established. The proposed workflow is designed to systematically answer key questions: Does the compound kill cancer cells? What is its primary molecular target? How does it exert its cytotoxic effects?

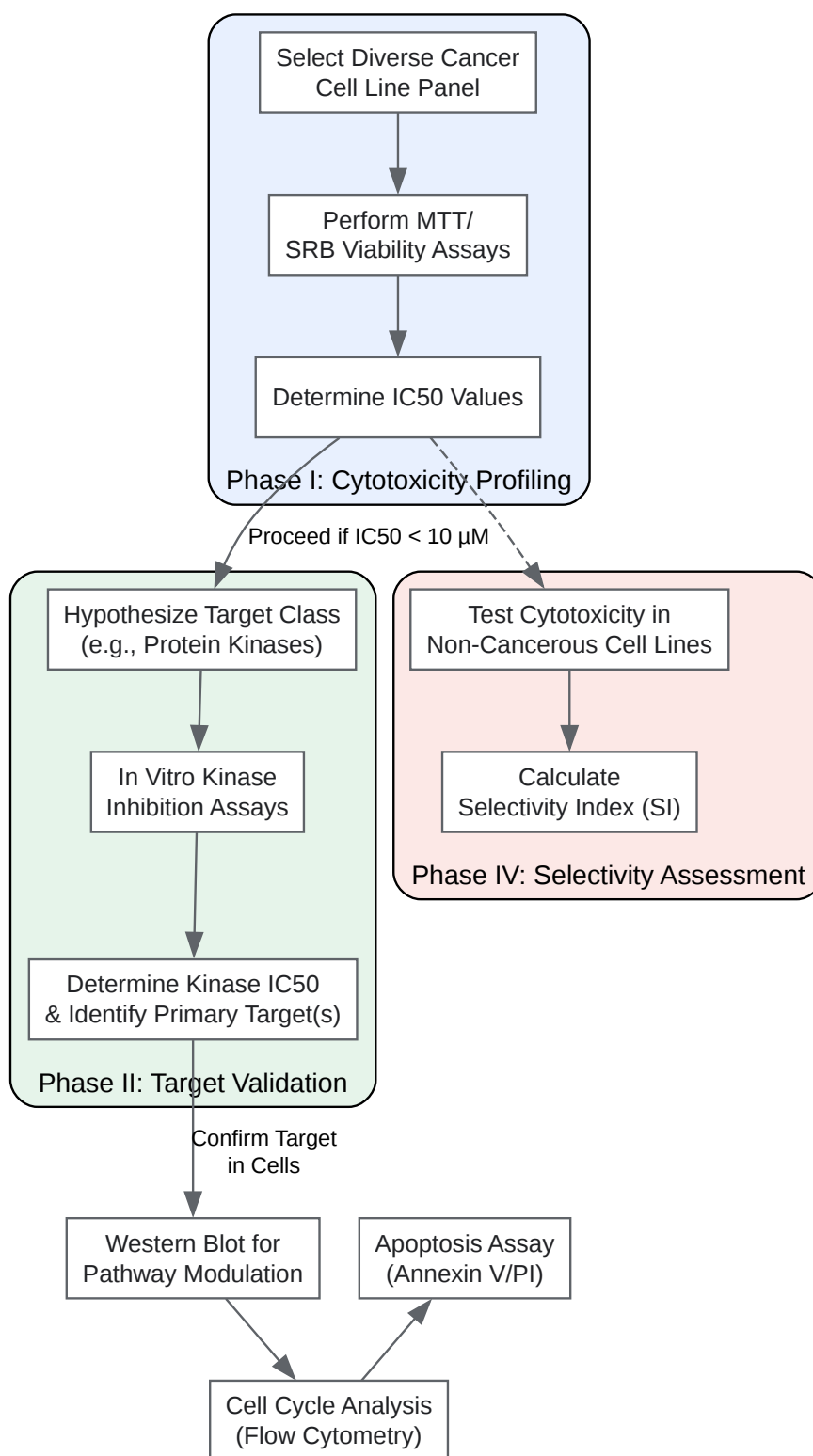


Figure 1: Phased In Vitro Evaluation Workflow

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Caption: A logical workflow for characterizing a novel anti-cancer compound.

Phase I: Primary Anti-Proliferative Screening

The foundational step is to determine if the compound exhibits cytotoxic or cytostatic activity against a panel of human cancer cell lines.^[8] A broad panel is recommended to identify potential tissue-specific sensitivities.

Recommended Cell Line Panel

The choice of cell lines should be rational, encompassing different cancer types and, where known, different genetic backgrounds (e.g., EGFR mutation status).

Cell Line	Cancer Type	Rationale for Inclusion
A549	Non-Small Cell Lung Cancer	Wild-type EGFR; commonly used benchmark. ^{[9][10]}
NCI-H1975	Non-Small Cell Lung Cancer	Carries L858R/T790M EGFR mutations, resistant to 1st gen inhibitors. ^[11]
MCF-7	Breast Adenocarcinoma	ER-positive; standard for breast cancer studies. ^{[10][12]}
PC-3	Prostate Cancer	Androgen-independent; represents advanced disease. ^[9]
HCT-116	Colorectal Carcinoma	A standard model for gastrointestinal cancers. ^[13]
MRC-5	Normal Lung Fibroblast	Non-cancerous control for selectivity assessment. ^[10]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.^[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.^[15]

Materials:

- Selected cancer cell lines
- Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
- 96-well flat-bottom plates
- **4-(4-Chloroquinazolin-7-yl)morpholine** (stock solution in 100% DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate Buffered Saline (PBS)

Procedure:

- Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[\[16\]](#)
- Compound Treatment: Prepare serial dilutions of **4-(4-Chloroquinazolin-7-yl)morpholine** in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the medium containing the compound dilutions.
 - Controls: Include wells with "vehicle control" (medium + 0.5% DMSO) and "untreated control" (medium only). A positive control like Gefitinib is also recommended.
- Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will form visible purple formazan crystals.
- Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of 100% DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting percent viability against the log of the compound concentration and fitting the data to a non-linear dose-response curve.

$$\text{Percent Viability (\%)} = (\text{Absorbance_Sample} / \text{Absorbance_VehicleControl}) * 100$$

The resulting IC₅₀ values should be tabulated for clear comparison across cell lines.

Compound	A549 IC ₅₀ (μM)	NCI-H1975 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)	PC-3 IC ₅₀ (μM)	HCT-116 IC ₅₀ (μM)
4-(4-Chloroquinazolin-7-yl)morpholine	Experimental Value	Experimental Value	Experimental Value	Experimental Value	Experimental Value
Gefitinib (Control)	Experimental Value	Experimental Value	Experimental Value	Experimental Value	Experimental Value

Phase II: Target Deconvolution and Validation

If the compound shows potent cytotoxicity (typically IC₅₀ < 10 μM) in Phase I, the next step is to identify its molecular target. Based on the quinazoline scaffold, a kinase inhibition profile is the most logical starting point.[\[3\]](#)[\[17\]](#)

Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

Cell-free enzymatic assays directly measure the ability of a compound to inhibit a purified kinase. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction. Less ADP signifies greater inhibition.

Materials:

- ADP-Glo™ Kinase Assay Kit (Promega)

- Purified recombinant kinases (e.g., EGFR, VEGFR2, PI3K α)
- Corresponding kinase-specific substrates
- **4-(4-Chloroquinazolin-7-yl)morpholine**
- Staurosporine or a relevant approved drug (e.g., Gefitinib for EGFR) as a positive control

Procedure:

- **Kinase Reaction Setup:** In a 384-well plate, combine the kinase, substrate, ATP, and serial dilutions of the test compound in a kinase reaction buffer.
- **Incubation:** Incubate the reaction at room temperature for 60 minutes.
- **ADP-Glo™ Reagent Addition:** Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
- **Kinase Detection Reagent:** Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.
- **Signal Measurement:** Measure luminescence with a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.

Data Analysis and Presentation

Kinase activity is calculated relative to a no-inhibitor control. IC₅₀ values are determined by plotting percent kinase activity against the log of the compound concentration.

Kinase Target	4-(4-Chloroquinazolin-7-yl)morpholine IC ₅₀ (nM)	Control Inhibitor IC ₅₀ (nM)
EGFR	Experimental Value	Gefitinib Value
VEGFR2	Experimental Value	Sorafenib Value
PI3K α	Experimental Value	Alpelisib Value
c-Src	Experimental Value	Dasatinib Value

Phase III: Elucidating the Cellular Mechanism of Action

Once a primary molecular target is identified, it's crucial to confirm that the compound engages this target within a cellular environment and to understand the downstream consequences.

Target Engagement: Western Blot Analysis

Western blotting can visualize the phosphorylation status of the target kinase and its downstream effectors. Inhibition of the kinase should lead to a decrease in its phosphorylated (active) form.

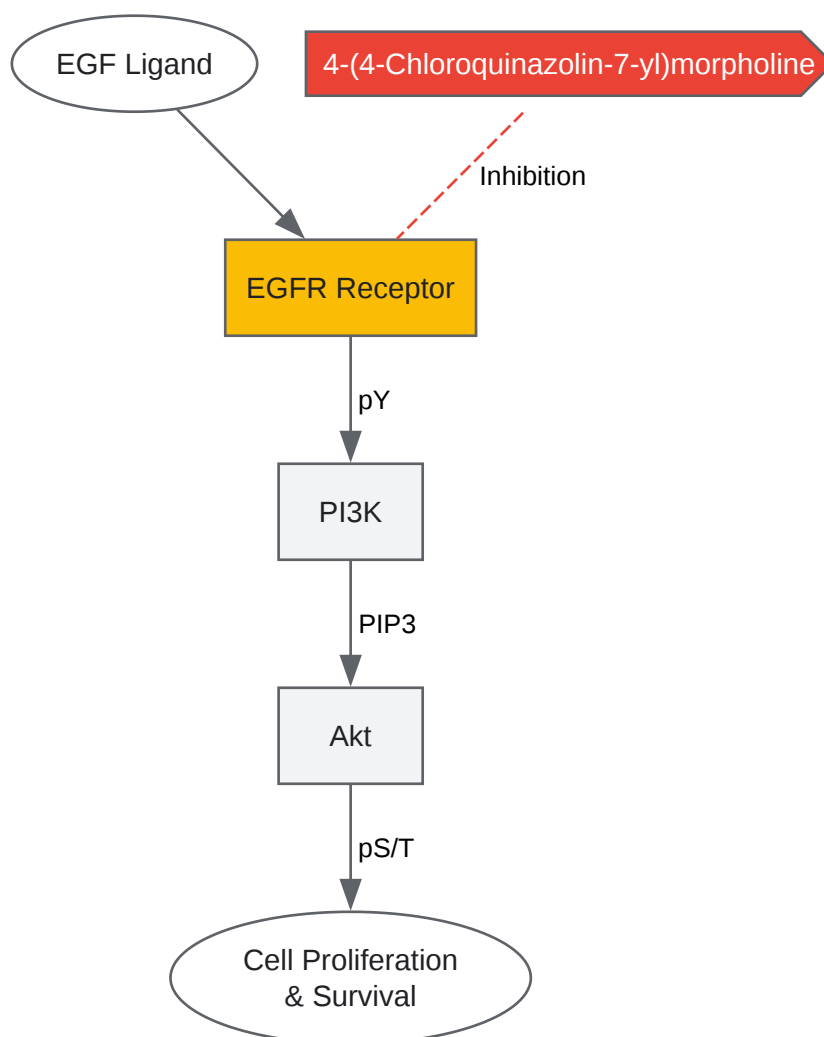


Figure 2: Simplified EGFR Signaling Cascade

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Caption: Hypothesized inhibition of the EGFR-PI3K-Akt signaling pathway.

Protocol Outline:

- Cell Treatment: Treat a sensitive cell line (e.g., A549) with the compound at its IC_{50} and 2x IC_{50} concentrations for a defined period (e.g., 6-24 hours).
- Lysate Preparation: Lyse the cells to extract total protein.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

- SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a PVDF membrane.
- Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt).
- Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the ratio of phosphorylated to total protein indicates target inhibition.[\[11\]](#)

Cellular Fate: Cell Cycle and Apoptosis Analysis

Inhibition of critical survival pathways often leads to cell cycle arrest or programmed cell death (apoptosis). Flow cytometry is the standard technique for these analyses.

Cell Cycle Analysis Protocol:

- Treat cells with the compound for 24-48 hours.
- Harvest and fix the cells in cold 70% ethanol.
- Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).
- Analyze the DNA content of individual cells by flow cytometry. An accumulation of cells in a specific phase (e.g., G1 or G2/M) indicates cell cycle arrest.[\[18\]](#)

Apoptosis Assay (Annexin V/PI Staining):

- Treat cells with the compound for a predetermined time.
- Harvest the cells and wash with PBS.
- Resuspend cells in Annexin V binding buffer.
- Stain with FITC-conjugated Annexin V (detects early apoptotic cells) and PI (detects late apoptotic/necrotic cells).

- Analyze the stained cell population by flow cytometry to quantify the percentage of apoptotic cells.

Conclusion and Forward Outlook

This technical guide outlines a rigorous, hypothesis-driven framework for the comprehensive in vitro evaluation of **4-(4-Chloroquinazolin-7-yl)morpholine**. By progressing from broad phenotypic screening to specific target validation and mechanistic studies, researchers can build a robust data package to support the compound's potential as a novel anti-cancer agent. Positive and compelling results from this workflow—demonstrating potent and selective cancer cell killing via a well-defined mechanism—would provide a strong rationale for advancing the compound into more complex pre-clinical models, including 3D cell culture and in vivo animal studies.

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